molecular formula C10H9N3S B12538194 2-[(2-Aminophenyl)sulfanyl]butanedinitrile CAS No. 668984-57-4

2-[(2-Aminophenyl)sulfanyl]butanedinitrile

Cat. No.: B12538194
CAS No.: 668984-57-4
M. Wt: 203.27 g/mol
InChI Key: PYJACIPRZHRVMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]butanedinitrile typically involves the reaction of 2-aminothiophenol with succinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]butanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]butanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cell signaling pathways, particularly those involving MEK.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit MEK.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-[(2-Aminophenyl)sulfanyl]butanedinitrile exerts its effects by inhibiting the activity of MEK1 and MEK2. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminophenyl)sulfanyl]butanedinitrile is unique due to its specific chemical structure, which allows for selective inhibition of MEK1 and MEK2. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

668984-57-4

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanylbutanedinitrile

InChI

InChI=1S/C10H9N3S/c11-6-5-8(7-12)14-10-4-2-1-3-9(10)13/h1-4,8H,5,13H2

InChI Key

PYJACIPRZHRVMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC(CC#N)C#N

Origin of Product

United States

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